Molecular weight and formula of 1-[(5-Bromopyridin-3-yl)methyl]-4-ethylpiperazine
Molecular weight and formula of 1-[(5-Bromopyridin-3-yl)methyl]-4-ethylpiperazine
An In-depth Technical Guide to 1-[(5-Bromopyridin-3-yl)methyl]-4-ethylpiperazine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-[(5-Bromopyridin-3-yl)methyl]-4-ethylpiperazine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details the compound's molecular characteristics, a proposed synthetic protocol based on established chemical reactions, and methods for its structural elucidation. The information is presented to support further investigation into the potential applications of this and related heterocyclic compounds.
Introduction and Core Concepts
The piperazine moiety is a prevalent structural motif in medicinal chemistry, recognized for its ability to modulate the pharmacokinetic properties of drug candidates.[1] Its incorporation into molecular scaffolds can enhance solubility, bioavailability, and receptor affinity. The combination of a piperazine ring with a substituted pyridine, such as the bromopyridine core of the topic compound, creates a versatile platform for exploring structure-activity relationships (SAR) in various therapeutic areas. Compounds of this class are investigated for their potential in treating neurological disorders and infectious diseases by interacting with biological targets like enzymes and receptors.[2]
This guide focuses on the specific isomer 1-[(5-Bromopyridin-3-yl)methyl]-4-ethylpiperazine. While direct literature for this exact compound is sparse, its properties and synthesis can be reliably inferred from closely related analogues, particularly its constitutional isomer, 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine.[3][4][5][6] The principles outlined herein provide a robust framework for the synthesis and study of this compound.
Physicochemical and Structural Data
The fundamental properties of 1-[(5-Bromopyridin-3-yl)methyl]-4-ethylpiperazine have been calculated and are summarized in the table below. These values are consistent with those of its known isomers, providing a high degree of confidence in their accuracy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈BrN₃ | Calculated |
| Molecular Weight | 284.20 g/mol | Calculated[3][4][5] |
| Monoisotopic Mass | 283.06841 Da | Calculated[3] |
| Appearance | Off-white to light yellow solid (Predicted) | Inferred from analogues[7] |
| Solubility | Soluble in methanol and dichloromethane (Predicted) | Inferred from analogues[6][7] |
Synthetic Protocol: Reductive Amination
The synthesis of 1-[(5-Bromopyridin-3-yl)methyl]-4-ethylpiperazine can be efficiently achieved via a one-pot reductive amination reaction. This widely used method involves the reaction of an aldehyde with a secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. This approach is well-documented for the synthesis of the 6-bromo isomer and is directly applicable here.[6]
Rationale for Experimental Choices
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Choice of Reactants : The synthesis starts from two readily available building blocks: 5-bromo-3-formylpyridine (also known as 5-bromonicotinaldehyde) and N-ethylpiperazine.
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Choice of Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. It is mild enough to not reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion. Its selectivity minimizes side reactions and simplifies the purification process.
-
Choice of Solvent : Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert to the reactants and effectively solubilizes both the starting materials and the intermediate.
Step-by-Step Experimental Procedure
-
Reaction Setup : To a 250 mL round-bottom flask, add anhydrous dichloromethane (100 mL).
-
Addition of Reactants : Add N-ethylpiperazine (1.0 eq) and 5-bromo-3-formylpyridine (1.0 eq) to the solvent. Stir the mixture at room temperature to ensure dissolution.
-
Addition of Reducing Agent : To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring : Stir the reaction mixture at room temperature for 5-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, dilute the reaction mixture with DCM (100 mL). Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Adjust the pH of the aqueous layer to 8-10 with saturated sodium carbonate solution.[6]
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Purification : Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane/methanol (e.g., 50:1), to afford the pure 1-[(5-Bromopyridin-3-yl)methyl]-4-ethylpiperazine as a solid.[6]
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1-[(5-Bromopyridin-3-yl)methyl]-4-ethylpiperazine.
Characterization and Quality Control
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 284.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will be crucial for structural confirmation. Expected signals would include aromatic protons on the pyridine ring, a singlet for the methylene bridge protons, and characteristic signals for the ethyl and piperazine protons.
-
¹³C NMR : The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, corresponding to the proposed structure.
-
-
High-Performance Liquid Chromatography (HPLC) : HPLC analysis is essential to determine the purity of the final compound.
Potential Applications and Future Directions
Piperazine derivatives are integral to the development of novel therapeutics.[8] The title compound, 1-[(5-Bromopyridin-3-yl)methyl]-4-ethylpiperazine, serves as a valuable intermediate and a scaffold for further chemical modification. The bromine atom on the pyridine ring is particularly useful as it provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse chemical functionalities.[9][10] This enables the creation of libraries of related compounds for screening against various biological targets, including kinases, G-protein coupled receptors, and other enzymes implicated in disease.[2][11]
Conclusion
This guide provides a foundational understanding of 1-[(5-Bromopyridin-3-yl)methyl]-4-ethylpiperazine, detailing its chemical properties and a reliable synthetic route. The described protocol, based on the well-established reductive amination of its isomer, offers a high probability of success for producing this compound. The information presented herein is intended to facilitate further research and development in the field of medicinal chemistry, leveraging the versatile bromopyridine-piperazine scaffold for the discovery of novel bioactive molecules.
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